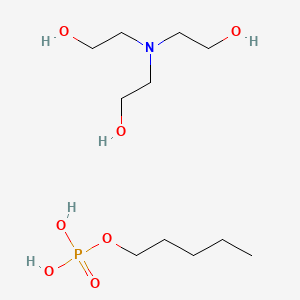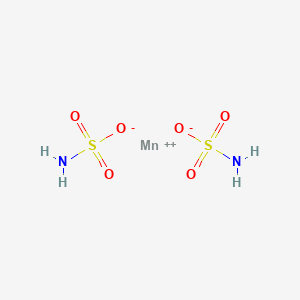
Manganese(2+) disulphamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese(2+) disulphamate can be synthesized through the reaction of manganese(II) salts with disulfamic acid. The typical reaction involves dissolving manganese(II) sulfate in water and then adding disulfamic acid to the solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain this compound crystals.
Industrial Production Methods
In an industrial setting, this compound can be produced by reacting manganese dioxide with sulfur dioxide and ammonia. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. This method allows for the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Manganese(2+) disulphamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation states of manganese, such as manganese(III) or manganese(IV) compounds.
Reduction: It can be reduced to form manganese metal or lower oxidation state manganese compounds.
Substitution: The disulphamate ligands can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used. These reactions are often performed under inert atmosphere to prevent re-oxidation.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, amines, or halides. The reactions are usually performed in organic solvents under reflux conditions.
Major Products Formed
Oxidation: Manganese(III) or manganese(IV) oxides.
Reduction: Manganese metal or manganese(II) compounds.
Substitution: Coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Manganese(2+) disulphamate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various manganese compounds and coordination complexes.
Biology: this compound is studied for its potential role in biological systems, particularly in enzymatic reactions where manganese is a cofactor.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of manganese-based catalysts and as a component in certain types of batteries.
Mecanismo De Acción
The mechanism of action of manganese(2+) disulphamate involves its interaction with molecular targets such as enzymes and proteins. In biological systems, this compound can act as a cofactor for various enzymes, facilitating redox reactions and other biochemical processes. The compound can also interact with cellular pathways, influencing processes such as oxidative stress response and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Manganese(II) sulfate: A commonly used manganese salt with similar applications in agriculture and industry.
Manganese(II) chloride: Another manganese salt used in chemical synthesis and as a catalyst.
Manganese(II) acetate: Used in organic synthesis and as a precursor for other manganese compounds.
Uniqueness
Manganese(2+) disulphamate is unique due to its specific ligand environment, which can influence its reactivity and coordination chemistry. The presence of disulphamate ligands can provide distinct properties compared to other manganese salts, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
83929-95-7 |
|---|---|
Fórmula molecular |
H4MnN2O6S2 |
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
manganese(2+);disulfamate |
InChI |
InChI=1S/Mn.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 |
Clave InChI |
KEXSCPNGYFGPFU-UHFFFAOYSA-L |
SMILES canónico |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



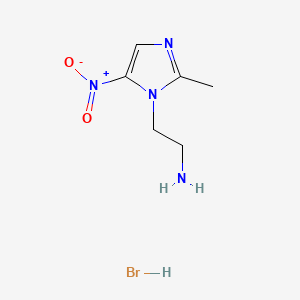
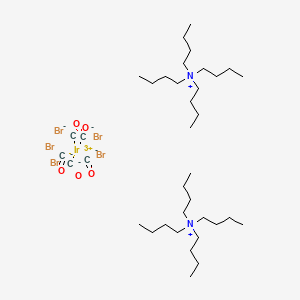
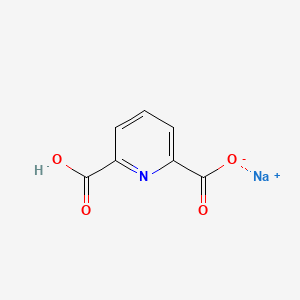
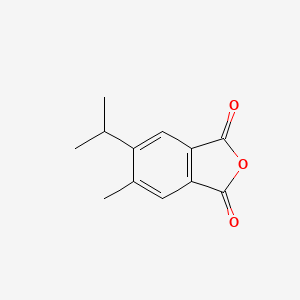
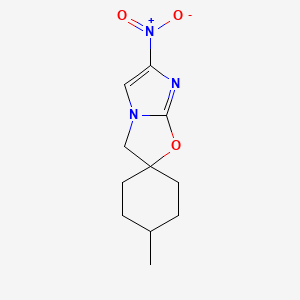
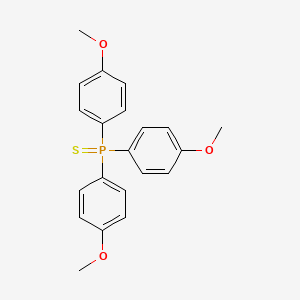
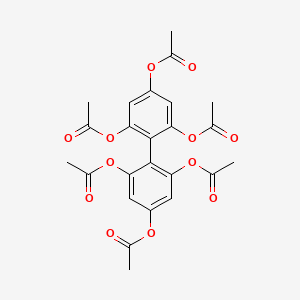
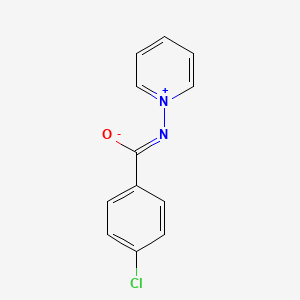

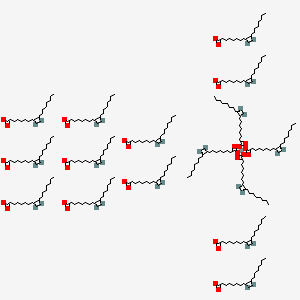
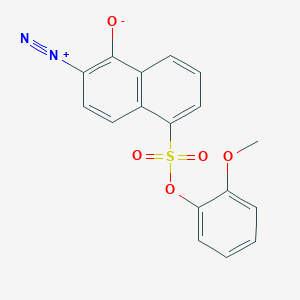
![2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone](/img/structure/B12682415.png)
